molecular formula C25H35Cl2N5O6S B10822402 6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one

6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one

Cat. No.: B10822402
M. Wt: 604.5 g/mol
InChI Key: ABDQSBVMVCODPZ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RCI-0879 is a synthetic organic compound known for its role as a non-peptide small molecule antagonist of the urotensin-II receptor. This compound is active both in vitro and in vivo, making it a significant subject of study in pharmacology .

Preparation Methods

The synthesis of RCI-0879 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RCI-0879 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into simpler molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

RCI-0879 has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of urotensin-II receptor antagonists.

    Biology: The compound is used to investigate the role of urotensin-II receptors in various biological processes, including vasoconstriction and cardiac function.

    Medicine: RCI-0879 is studied for its potential therapeutic applications in treating cardiovascular diseases, particularly those involving abnormal vasoconstriction.

    Industry: The compound is used in the development of new pharmaceuticals targeting the urotensin-II receptor

Mechanism of Action

RCI-0879 exerts its effects by binding to the urotensin-II receptor, a G-protein coupled receptor. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that lead to vasoconstriction and other physiological effects. The molecular targets include the urotensin-II receptor and associated signaling molecules such as inositol phosphates and intracellular calcium ions .

Comparison with Similar Compounds

RCI-0879 is compared with other urotensin-II receptor antagonists, such as RCI-0298. While both compounds are effective in inhibiting the receptor, RCI-0879 has shown superior efficacy in certain in vitro and in vivo assays. Similar compounds include:

RCI-0879’s uniqueness lies in its high potency and effectiveness in both in vitro and in vivo models, making it a valuable tool in pharmacological research and potential therapeutic applications .

Properties

Molecular Formula

C25H35Cl2N5O6S

Molecular Weight

604.5 g/mol

IUPAC Name

6,7-dichloro-4-[2-[(2S)-4-(2-morpholin-4-ylethylsulfonyl)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C25H35Cl2N5O6S/c26-20-13-22-23(14-21(20)27)38-18-25(34)32(22)17-24(33)31-6-5-30(16-19(31)15-29-3-1-2-4-29)39(35,36)12-9-28-7-10-37-11-8-28/h13-14,19H,1-12,15-18H2/t19-/m0/s1

InChI Key

ABDQSBVMVCODPZ-IBGZPJMESA-N

Isomeric SMILES

C1CCN(C1)C[C@H]2CN(CCN2C(=O)CN3C(=O)COC4=CC(=C(C=C43)Cl)Cl)S(=O)(=O)CCN5CCOCC5

Canonical SMILES

C1CCN(C1)CC2CN(CCN2C(=O)CN3C(=O)COC4=CC(=C(C=C43)Cl)Cl)S(=O)(=O)CCN5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.